2-[(4-Chlorophenyl)sulfonyl]benzaldehyde
Description
Properties
Molecular Formula |
C13H9ClO3S |
|---|---|
Molecular Weight |
280.73 g/mol |
IUPAC Name |
2-(4-chlorophenyl)sulfonylbenzaldehyde |
InChI |
InChI=1S/C13H9ClO3S/c14-11-5-7-12(8-6-11)18(16,17)13-4-2-1-3-10(13)9-15/h1-9H |
InChI Key |
YOUDSFOKRGZKHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)S(=O)(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Type and Position
- This compound : The 2-position sulfonyl group introduces strong electron-withdrawing effects, while the 4-chlorophenyl substituent adds steric bulk and moderate lipophilicity.
- 2-[(4-Chlorobenzyl)oxy]benzaldehyde (): Features a 4-chlorobenzyloxy group (-O-CH₂-C₆H₄-Cl) at the 2-position. The ether linkage is less electron-withdrawing than a sulfonyl group, resulting in reduced aldehyde reactivity. Molecular weight: 246.69 g/mol .
- Compound 9 from Aspergillus sp. EGF15-0-3 (): Contains a 2-(epoxyheptenyl) side chain and a 3-hydroxy group forming a pyran ring. This complex substituent enhances hydrogen-bonding capacity and may contribute to antitumor activity .
Electronic Effects
- The sulfonyl group in the target compound increases electrophilicity at the aldehyde carbon, favoring reactions like condensation or Schiff base formation.
- In contrast, the ether group in 2-[(4-Chlorobenzyl)oxy]benzaldehyde provides weaker electronic activation, making it less reactive in such transformations .
Physicochemical Properties
Preparation Methods
Synthesis of 4-Chlorobenzenesulfonyl Chloride
The foundational step involves chlorosulfonation of chlorobenzene using chlorosulfonic acid and thionyl chloride (SOCl₂). This one-pot reaction avoids wastewater generation by capturing gaseous byproducts (SO₂ and HCl) in scrubbers. The process yields 4-chlorobenzenesulfonyl chloride (mp 45°C) with 90–95% purity after vacuum distillation.
Reaction Conditions :
Coupling with 2-Bromobenzaldehyde
The sulfonyl chloride reacts with 2-bromobenzaldehyde via copper-catalyzed Ullmann coupling to introduce the aldehyde group. This method mirrors Friedel-Crafts sulfonylation adaptations for deactivated aromatics.
Procedure :
-
4-Chlorobenzenesulfonyl chloride (1 mol), 2-bromobenzaldehyde (1.2 mol), CuI (0.1 mol), and K₂CO₃ (2 mol) in DMF at 120°C for 12 hours.
Key Advantage : Scalability and compatibility with industrial processes due to minimal byproducts.
Oxidation of 2-[(4-Chlorophenyl)sulfanyl]benzaldehyde
Synthesis of Sulfide Intermediate
2-[(4-Chlorophenyl)sulfanyl]benzaldehyde is prepared via nucleophilic aromatic substitution between 4-chlorothiophenol and 2-fluorobenzaldehyde under basic conditions.
Reaction Conditions :
Oxidation to Sulfone
The sulfide is oxidized to the sulfone using hydrogen peroxide (H₂O₂) in acetic acid.
Procedure :
Limitation : Requires strict control of oxidation conditions to avoid over-oxidation of the aldehyde group.
Alkylation of Sodium 4-Chlorobenzenesulfinate
Preparation of Sodium 4-Chlorobenzenesulfinate
4-Chlorobenzenesulfonyl chloride is reduced to the sulfinate salt using sodium sulfite:
Nucleophilic Substitution with 2-Fluorobenzaldehyde
The sulfinate salt displaces fluoride in 2-fluorobenzaldehyde under basic conditions:
Conditions :
-
2-Fluorobenzaldehyde (1 mol), sulfinate salt (1.1 mol), and KOH (2 mol) in DMSO at 100°C for 8 hours.
Advantage : Avoids transition-metal catalysts, reducing costs.
Comparative Analysis of Synthetic Routes
| Method | Key Reagents | Yield | Complexity | Scalability |
|---|---|---|---|---|
| Chlorosulfonation + Ullmann | CuI, K₂CO₃, DMF | 70% | High | Industrial |
| Sulfide Oxidation | H₂O₂, AcOH | 95% | Moderate | Lab-scale |
| Sulfinate Alkylation | Na₂SO₃, KOH, DMSO | 70% | Low | Pilot-scale |
Critical Insights :
-
Method 2 (oxidation) offers the highest yield but requires pure sulfide intermediates.
-
Method 1 is preferred for large-scale production despite lower yields due to streamlined byproduct management.
Emerging Strategies and Optimization
Recent advances explore cross-coupling reactions, such as Suzuki-Miyaura, using 2-formylphenylboronic acid and 4-chlorobenzenesulfonyl chloride. Preliminary data suggest 60–65% yields with Pd(PPh₃)₄ catalysts. Additionally, microwave-assisted synthesis reduces reaction times by 50% for Ullmann couplings .
Q & A
Q. What are the established synthetic routes for 2-[(4-Chlorophenyl)sulfonyl]benzaldehyde, and what factors influence reaction yields?
- Methodological Answer : A common approach involves sulfonylation of 4-chlorophenyl precursors followed by aldehyde functionalization. For example, sulfonyl chloride intermediates can react with benzaldehyde derivatives under nucleophilic aromatic substitution conditions. In analogous syntheses (e.g., compound 32 in ), yields (~52%) depend on solvent polarity, temperature, and stoichiometric ratios of reactants. Optimization via iterative testing of bases (e.g., NaH, K₂CO₃) and catalysts (e.g., DMAP) is recommended . Multi-step protocols, such as one-pot oxidative multicomponent reactions (e.g., imidazole synthesis in ), may also inspire alternative pathways for aldehyde functionalization .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine analytical techniques:
- NMR Spectroscopy : Identify aromatic proton environments (δ 7.2–8.8 ppm for sulfonyl-linked phenyl groups) and aldehyde protons (δ ~9.8–10.2 ppm). Compare with reference data (e.g., ) .
- LC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺) and rule out byproducts. Use ESI or APCI ionization for sulfonyl-containing compounds .
- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in polar solvents (e.g., DMSO/EtOH mixtures) and analyze unit-cell parameters (e.g., as in ) .
Q. What safety protocols are critical when handling sulfonyl-containing aldehydes like this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Work in a fume hood to avoid inhalation of aldehyde vapors.
- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite).
- First Aid : For skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes (see for analogous protocols) .
Advanced Research Questions
Q. How does the electron-withdrawing sulfonyl group influence the reactivity of the aldehyde moiety in cross-coupling or condensation reactions?
- Methodological Answer : The sulfonyl group deactivates the aromatic ring via resonance and inductive effects, reducing electrophilicity at the aldehyde carbon. This necessitates stronger nucleophiles or catalysts. For example, in Knoevenagel condensations, use DBU or piperidine to activate the aldehyde. Computational studies (e.g., DFT calculations) can model charge distribution and predict regioselectivity in reactions like imine formation .
Q. How can researchers resolve contradictions in reported biological activities of sulfonyl-aldehyde derivatives?
- Methodological Answer :
- Dose-Response Studies : Test the compound across a wide concentration range (nM–mM) to identify non-linear effects.
- Target Validation : Use CRISPR/Cas9 knockout models to confirm specificity for suspected enzymes (e.g., kinases, proteases).
- Meta-Analysis : Cross-reference data from structural analogs (e.g., ) to isolate substituent-specific effects vs. scaffold-based activity .
Q. What strategies optimize the compound’s stability in aqueous or biological matrices for pharmacokinetic studies?
- Methodological Answer :
- Formulation : Use cyclodextrin encapsulation or PEGylation to reduce hydrolysis of the aldehyde group.
- Storage : Lyophilize in amber vials under argon to prevent oxidation.
- Analytical Monitoring : Employ stability-indicating HPLC methods with UV detection (λ = 250–300 nm for sulfonyl absorption) .
Q. How can computational methods predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to proteins (e.g., COX-2, carbonic anhydrase).
- MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability in binding pockets.
- QSAR Models : Corlate substituent electronic parameters (Hammett σ) with activity data from analogs (e.g., ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
